![molecular formula C9H7NO3S2 B3031628 8-Sulfanylquinoline-5-sulfonic acid CAS No. 5825-36-5](/img/structure/B3031628.png)
8-Sulfanylquinoline-5-sulfonic acid
Overview
Description
8-Sulfanylquinoline-5-sulfonic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains a sulfonic acid group and a sulfanyl group attached to the quinoline scaffold. This compound is structurally related to 8-hydroxyquinoline-5-sulfonic acid, which has been extensively studied for its ability to form complexes with various metals and its potential applications in analytical chemistry, polymer synthesis, and catalysis .
Synthesis Analysis
The synthesis of related compounds, such as 8-hydroxyquinoline-5-sulfonic acid derivatives, involves various methods. For instance, copolymer resins have been synthesized through the condensation of 8-hydroxyquinoline-5-sulfonic acid with thiourea and formaldehyde, using hydrochloric acid as a catalyst . Another method includes the copper-catalyzed C-H sulfonylation of 8-aminoquinoline scaffolds, which could potentially be adapted for the synthesis of this compound by using appropriate sulfonylation reagents .
Molecular Structure Analysis
The molecular structure of 8-hydroxyquinoline-5-sulfonic acid and its derivatives has been characterized using various spectroscopic techniques, including UV-visible, IR, 1H-NMR, and single-crystal X-ray diffraction studies . These studies have revealed details such as the tetrahedral geometry of boron atoms in complexes and the presence of charge-assisted hydrogen bonds in the crystalline state .
Chemical Reactions Analysis
8-Hydroxyquinoline-5-sulfonic acid forms anionic complexes with transition metals such as cobalt(II), zinc(II), cadmium(II), and lead(II), which show high affinity for anion-exchange resins . The compound has also been used to create zwitterionic monoboron complexes with luminescence properties, indicating potential for use in optical applications . Additionally, the compound's derivatives have been employed as catalysts in the synthesis of polyhydroquinoline derivatives via Hantzsch condensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-hydroxyquinoline-5-sulfonic acid derivatives include their ion-exchange properties, which have been studied for various metal ions across a wide pH range . The luminescence properties of these compounds have been characterized, showing emission in the bluish-green region in solution and significant solvatofluorochromism . The stability of the anionic complexes formed with metals has been demonstrated, with quantitative recovery possible even after several days . The thermal stability and molecular weights of the synthesized copolymers and terpolymers have been determined using techniques like thermogravimetric analysis and conductometric titration .
Scientific Research Applications
Indicator in Titration
8-Hydroxyquinoline-5-sulfonic acid complexes are used as fluorescent indicators in titrations. The disappearance of fluorescence in these metal complexes upon titration with a nonfluorescing complexing agent helps in determining endpoints in complexometric and acid-base titrations (Bishop, 1963).
Analytical Method for Cation Mixtures
The fluorescence properties of 8-hydroxyquinoline-5-sulfonic acid complexes, particularly with transition elements, have been utilized in developing analytical methods for cation mixtures. This is especially applicable to small or very dilute samples (Bishop, 1963).
Thermal and Spectrophotometric Studies
8-Mercaptoquinoline-5-sulfonic acid and its sodium salt have been subject to thermal and spectrophotometric studies. These studies have focused on determining the best formula for weighing this organic reagent, exploring its thermal stability and water of crystallization (Sekido, Tanaka, & Masuda, 1973).
Optrode Material for Metal Ion Detection
8-Hydroxyquinoline-5-sulfonic-acid-doped silicate gel exhibits characteristics suitable for detecting transition metal ions. The material’s optical characteristics change upon metal complexation, making it useful for remote optically interrogated chemical sensors (Arbuthnot, Wang, & Knobbe, 1994).
Multivariate Curve Resolution in Spectrophotometry
8-Hydroxyquinoline-5-sulfonic acid is employed in educational settings to introduce students to chemometric treatments of evolving signals using multivariate curve resolution-alternating least squares (Rodríguez-Rodríguez, Amigo, Coello, & Maspoch, 2007).
High-performance Liquid Chromatography
This compound is used in high-performance liquid chromatography for the detection of metals like Al(III), Cu(II), Ga(III), and Fe(III) after complexation (Shijo, Saitoh, & Suzuki, 1989).
Ion-exchange Properties in Copolymer Resins
8-Hydroxyquinoline-5-sulfonic acid-based copolymer resins exhibit selective chelating ion-exchange properties for metals like Cu2+, Ni2+, Co2+, Pb2+, and Fe3+ (Mane, Wahane, & Gurnule, 2009).
Heterogeneous Solid Acid Nanocatalyst
Nano-zirconia-supported sulfonic acid, using 8-hydroxyquinoline-5-sulfonic acid, acts as an efficient and recyclable catalyst for various multicomponent reactions, highlighting its stability and operational simplicity (Amoozadeh et al., 2016).
pKa Determination Using Density Functional Theory
The acid dissociation constants (pKas) of 8-hydroxyquinoline-5-sulfonic acid have been computed using a computational protocol based on Density Functional Theory, assisting in the understanding of its chemical behavior in solutions (Bahers, Adamo, & Ciofini, 2009).
Mechanism of Action
Target of Action
It’s structurally similar compound, 8-hydroxyquinoline, has been reported to interact with various receptors . These include receptors 3C52, 4IIT, 3QYD, and 4FGY
Mode of Action
The structurally similar compound, 8-hydroxyquinoline, has been studied for its interaction with its targets . The compound forms a cocrystal with 5-chloro-8-hydroxyquinoline (CHQ) through a solvent-assisted co-grinding method . The molecular electrostatic potential plot predicts the reactive sites and electropositive potential region is around the hydrogen atom bonded through the nitrogen atoms, negative potentials on oxygen atoms and phenyl rings .
Result of Action
The structurally similar compound, 8-hydroxyquinoline, has been reported to possess a wide range of pharmacological activities such as antimicrobial, anticancer, antiviral, and anti-inflammatory activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-sulfanylquinoline-5-sulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S2/c11-15(12,13)8-4-3-7(14)9-6(8)2-1-5-10-9/h1-5,14H,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQNQBAMHUJCEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973806 | |
Record name | 8-Sulfanylquinoline-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5825-36-5 | |
Record name | 5-Quinolinesulfonic acid, 8-mercapto- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005825365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Sulfanylquinoline-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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